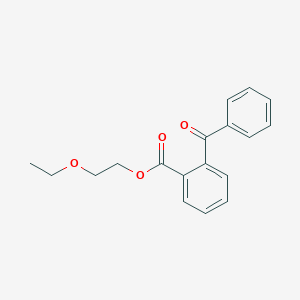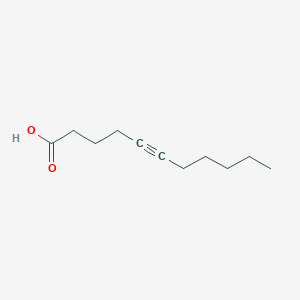
5-Undecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Undecynoic acid is a medium-chain fatty acid with the molecular formula C11H18O2 It is characterized by the presence of a triple bond at the fifth carbon atom in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Undecynoic acid can be synthesized through several methods. One common approach involves the reaction of 10-undecenoic acid with propargyl bromide, followed by hydrolysis to yield this compound . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of ricinoleic acid, which is derived from castor oil. The pyrolysis process is conducted at high temperatures (500-600°C) in the presence of steam, leading to the formation of this compound along with other by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond can be reduced to yield saturated or unsaturated fatty acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Functionalized fatty acids with various substituents.
Applications De Recherche Scientifique
5-Undecynoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-undecynoic acid involves its ability to disrupt microbial cell membranes. It acts as an inhibitor of fatty acid biosynthesis, leading to the inhibition of cell growth and proliferation. This compound specifically targets the enzymes involved in the biosynthesis pathway, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
10-Undecenoic acid: An unsaturated fatty acid with a double bond at the tenth carbon atom.
Undecylenic acid: An unsaturated fatty acid with a terminal double bond.
Comparison:
5-Undecynoic acid vs. 10-Undecenoic acid: While both compounds have similar chain lengths, this compound has a triple bond, making it more reactive in certain chemical reactions.
This compound vs. Undecylenic acid: The presence of a triple bond in this compound provides it with unique chemical properties compared to the double bond in undecylenic acid, leading to different reactivity and applications.
Propriétés
Numéro CAS |
822-02-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
undec-5-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-5,8-10H2,1H3,(H,12,13) |
Clé InChI |
UFVXTAPZDFGWBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


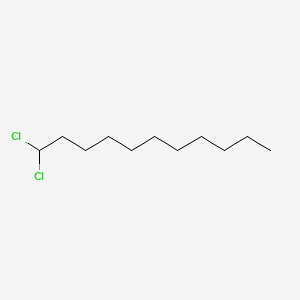
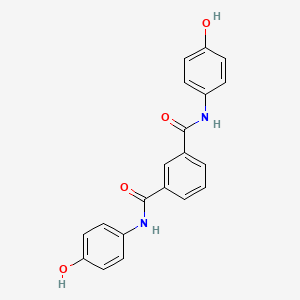
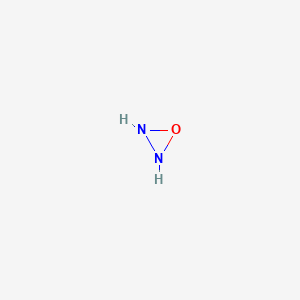
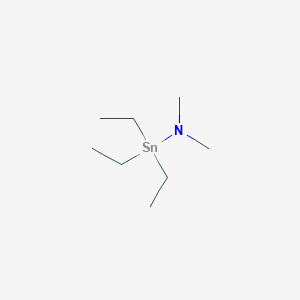

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)


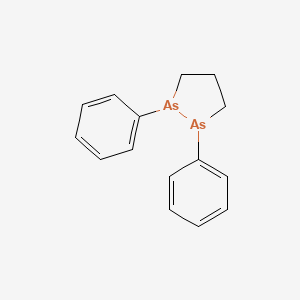
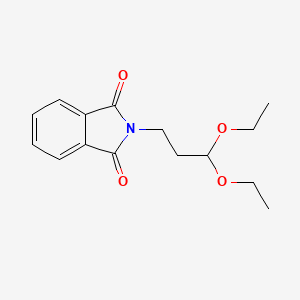
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
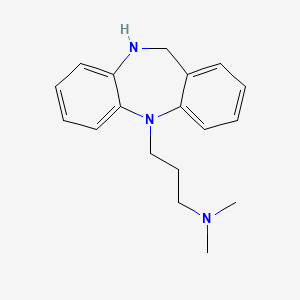
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
